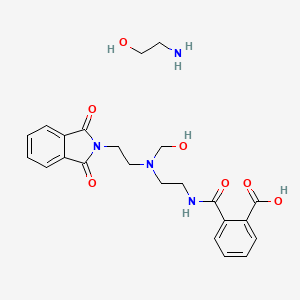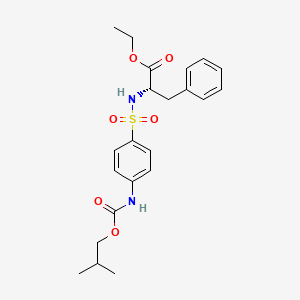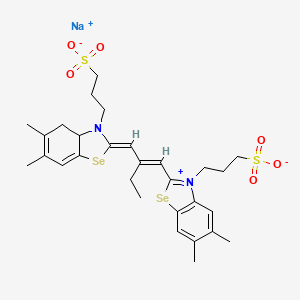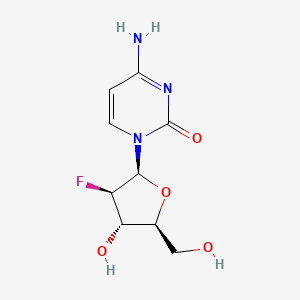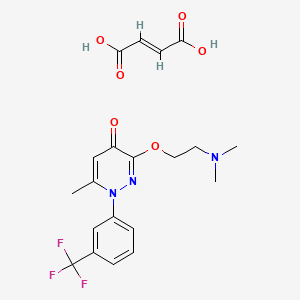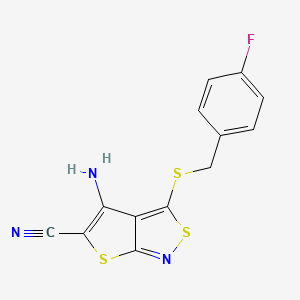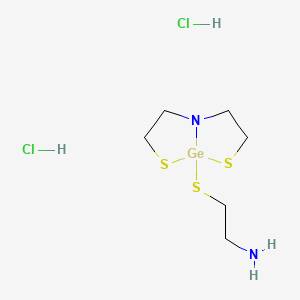
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride is a complex organogermanium compound This compound is notable for its unique structure, which includes a thiazagermolo ring system
Preparation Methods
The synthesis of Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride involves multiple steps. The synthetic route typically starts with the preparation of the thiazagermolo ring system, followed by the introduction of the ethanamine group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a precursor for the synthesis of other organogermanium compounds. In biology, it has been studied for its potential biological activity, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential therapeutic applications. In industry, it is used in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Ethanamine, 2-((tetrahydro-8H-(1,3,2)thiazagermolo(2,3-b)(1,3,2)thiazagermol-8-yl)thio)-, dihydrochloride can be compared with other similar organogermanium compounds Similar compounds include germanium-based thiazoles and other thiazagermolo derivatives What sets this compound apart is its unique thiazagermolo ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
136884-67-8 |
|---|---|
Molecular Formula |
C6H16Cl2GeN2S3 |
Molecular Weight |
355.9 g/mol |
IUPAC Name |
2-(2,3,5,6-tetrahydro-[1,3,2]thiazagermolo[2,3-b][1,3,2]thiazagermol-8-ylsulfanyl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C6H14GeN2S3.2ClH/c8-1-4-10-7-9(2-5-11-7)3-6-12-7;;/h1-6,8H2;2*1H |
InChI Key |
CZBDGPQQEHPWEG-UHFFFAOYSA-N |
Canonical SMILES |
C1CS[Ge]2(N1CCS2)SCCN.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


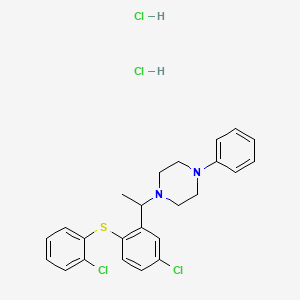

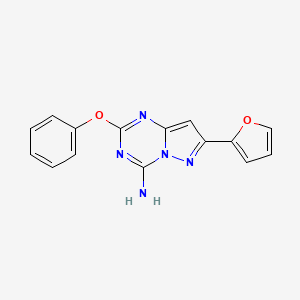
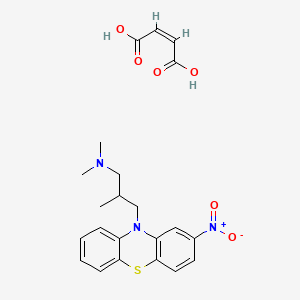
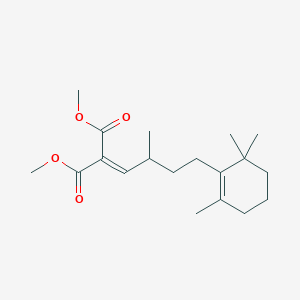
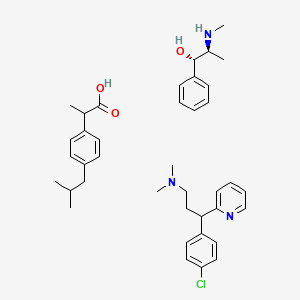
![Ethanaminium, N-[4-[bis[4-[ethyl(2-hydroxyethyl)amino]-2-methylphenyl]methylene]-2,5-cyclohexadien-1-ylidene]-N-ethyl-, chloride](/img/structure/B12747173.png)
